molecular formula C7H6BBrF2O3 B1381338 (6-Bromo-2,3-difluoro-4-methoxyphenyl)boronic acid CAS No. 1704080-27-2

(6-Bromo-2,3-difluoro-4-methoxyphenyl)boronic acid

Cat. No.: B1381338
CAS No.: 1704080-27-2
M. Wt: 266.83 g/mol
InChI Key: HFLXLYNLAGWBMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Bromo-2,3-difluoro-4-methoxyphenyl)boronic acid is a polyhalogenated arylboronic acid derivative featuring bromine, fluorine, and methoxy substituents on an aromatic ring. The bromine atom at position 6 enhances electrophilicity, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing complex organic molecules. The 2,3-difluoro substituents increase Lewis acidity via electron-withdrawing effects, while the para-methoxy group modulates solubility and steric interactions .

Boronic acids with fluorine and bromine substituents are of particular interest in medicinal chemistry and materials science due to their tunable acidity, binding selectivity, and stability under physiological conditions .

Properties

IUPAC Name

(6-bromo-2,3-difluoro-4-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BBrF2O3/c1-14-4-2-3(9)5(8(12)13)7(11)6(4)10/h2,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLXLYNLAGWBMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C(=C1F)F)OC)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BBrF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out in an aqueous or organic solvent under mild conditions, making it an efficient and environmentally friendly process.

Industrial Production Methods

Industrial production of (6-Bromo-2,3-difluoro-4-methoxyphenyl)boronic acid often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-2,3-difluoro-4-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other reduced forms.

    Substitution: The bromine, fluorine, and methoxy groups on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases (such as potassium carbonate or sodium hydroxide), and solvents like water, ethanol, or dimethyl sulfoxide (DMSO). The reaction conditions typically involve moderate temperatures and atmospheric pressure, making the processes relatively straightforward and scalable .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura cross-coupling reactions, the primary product is a biaryl compound, which is formed by the coupling of the aryl boronic acid with an aryl halide .

Scientific Research Applications

Chemical Synthesis

1.1 Suzuki-Miyaura Coupling Reactions
(6-Bromo-2,3-difluoro-4-methoxyphenyl)boronic acid is primarily utilized as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds, allowing for the synthesis of complex organic molecules. The presence of bromine and fluorine substituents enhances its reactivity and selectivity in these reactions, making it an essential building block for biaryl compounds used in pharmaceuticals and agrochemicals .

1.2 Organic Synthesis
The compound serves as a versatile building block in organic chemistry. Its ability to form stable complexes with diols and other Lewis bases allows for the synthesis of various pharmaceuticals and fine chemicals. This versatility is crucial for developing targeted therapies and enhancing drug efficacy .

Biological and Medicinal Applications

2.1 Drug Development
In medicinal chemistry, this compound plays a pivotal role in the development of new therapeutic agents. Its structure allows for the modification of biologically active molecules, thereby improving their efficacy and selectivity against specific targets, particularly in cancer therapy .

2.2 Proteasome Inhibition Studies
Research has shown that boronic acids can inhibit proteasome activity, leading to an accumulation of ubiquitinated proteins within cells. This property is particularly relevant in cancer treatment, where proteasome inhibition can induce apoptosis in tumor cells.

Case Study: Drug Development Applications
In studies focused on metabolic pathways associated with diabetes and cancer, researchers have incorporated this compound into larger molecular frameworks to enhance binding affinity to specific biological targets. The unique combination of halogen atoms contributes to its biological activity.

Industrial Applications

3.1 Material Science
In the industrial sector, this compound is utilized in producing advanced materials such as polymers and electronic components. Its role in synthesizing high-performance materials makes it valuable for applications requiring enhanced durability and chemical resistance .

3.2 Bioconjugation Techniques
The compound is also employed in bioconjugation techniques, which allow researchers to attach biomolecules to surfaces or other molecules. This application is vital for diagnostics and therapeutic developments, enabling targeted delivery systems in drug formulation .

Mechanism of Action

The mechanism of action of (6-Bromo-2,3-difluoro-4-methoxyphenyl)boronic acid primarily involves its participation in cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. This process is facilitated by the electronic properties of the bromine, fluorine, and methoxy groups, which influence the reactivity and selectivity of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Acidity and Reactivity

The acidity (pKa) and reactivity of boronic acids are strongly influenced by substituents. Fluorine atoms, being highly electronegative, lower the pKa of boronic acids by stabilizing the conjugate base (boronate) through inductive effects. Methoxy groups, though electron-donating, can enhance solubility without drastically altering acidity when positioned para to the boronic acid group .

Key Comparisons :

Compound Name (CAS No.) Substituents Molecular Weight Key Properties/Applications Reference
(6-Bromo-2,3-difluoro-4-methoxyphenyl)boronic acid 6-Br, 2,3-diF, 4-OCH3 ~272.79* High Lewis acidity; potential anticancer agent
(6-Bromo-2,3-difluorophenyl)boronic acid (870718-10-8) 6-Br, 2,3-diF ~236.89 Lower solubility; used in cross-coupling
2,3-Difluoro-6-methoxyphenylboronic acid (957061-21-1) 2,3-diF, 6-OCH3 ~187.97 Moderate acidity; diol-binding applications
(6-Bromo-2,3-dichlorophenyl)boronic acid (1451392-86-1) 6-Br, 2,3-diCl ~249.86 Higher pKa vs. fluoro analogs; less reactive
(6-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl)boronic acid (957120-79-5) 6-Br, 2-F, 3-COOCH3 ~272.79 Strong electron-withdrawing effects; enhanced acidity

*Estimated based on analogs (e.g., ).

Structural Insights :

  • Bromine vs.
  • Fluorine vs. Methoxy : Fluorine reduces pKa more effectively than methoxy, favoring boronate formation under physiological conditions .
  • Methoxy Positioning : A para-methoxy group (as in the target compound) minimizes steric interference with the boronic acid moiety, unlike ortho-substituted analogs .
Anticancer Activity

Boronic acids with aromatic systems, such as phenanthren-9-yl boronic acid, exhibit sub-micromolar IC50 values in triple-negative breast cancer (4T1 cells) . The target compound’s bromine and fluorine substituents may enhance DNA intercalation or protease inhibition, though specific data are pending.

Enzyme Inhibition

Compounds like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid show potent inhibition of fungal histone deacetylases (HDACs) at 1 µM, comparable to trichostatin A . The target compound’s methoxy group could improve binding to hydrophobic enzyme pockets.

Sensing and Dynamic Covalent Chemistry

Boronic acids form reversible esters with diols, enabling glucose sensing (e.g., phenylboronic acid in carbon dots ). The target compound’s fluorine substituents may enhance binding selectivity for cyclic diols .

Biological Activity

(6-Bromo-2,3-difluoro-4-methoxyphenyl)boronic acid is a boronic acid derivative that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article explores its mechanisms of action, biochemical pathways, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H6BBrF2O3C_7H_6BBrF_2O_3 with a molecular weight of approximately 266.83 g/mol. The compound features a boronic acid functional group attached to a substituted phenyl ring, which enhances its reactivity and biological interactions.

Target of Action : The primary target of this compound is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction. This reaction is crucial for forming carbon-carbon bonds in organic synthesis.

Mode of Action : The compound interacts with palladium catalysts through a process known as transmetalation , facilitating the formation of new organic compounds. This interaction is essential for its application in synthetic chemistry and potentially in biological systems.

Cellular Effects

This compound influences cell function by modulating various cellular processes. It has been shown to inhibit proteasome activity, leading to altered protein degradation and accumulation of ubiquitinated proteins.

Pharmacokinetics

Boronic acids are generally stable and exhibit low toxicity profiles. They can interact with enzymes and cofactors, influencing their transport and distribution within biological systems.

Medicinal Chemistry

This compound is utilized as a building block in the synthesis of complex organic molecules. Its ability to participate in Suzuki-Miyaura cross-coupling reactions makes it valuable for constructing biaryl compounds, which are significant in pharmaceuticals and agrochemicals .

Biological Research

In biological studies, this compound has been explored for developing new drugs. Its unique structure allows modifications that enhance the efficacy and selectivity of biologically active molecules .

Case Studies

  • Anticancer Activity : Research indicates that boronic acids can exhibit anticancer properties by inhibiting specific signaling pathways involved in tumorigenesis. For example, compounds similar to this compound have been shown to affect cell lines associated with various cancers, demonstrating IC50 values indicating potent activity .
  • Enzymatic Inhibition : Studies have demonstrated that this compound can inhibit enzymes critical in metabolic pathways. For instance, it has been evaluated against fibroblast growth factor receptors (FGFR), showing promising results with IC50 values less than 70 nM .

Data Table: Biological Activities

Activity IC50 Value Reference
FGFR1 Inhibition< 69.1 nM
Proteasome InhibitionNot specified
Antiproliferative Effects< 25.8 nM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Bromo-2,3-difluoro-4-methoxyphenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(6-Bromo-2,3-difluoro-4-methoxyphenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.